molecular formula C9H14N2O B13207816 3-Amino-1-(3-methylpyridin-4-yl)propan-1-ol

3-Amino-1-(3-methylpyridin-4-yl)propan-1-ol

Cat. No.: B13207816
M. Wt: 166.22 g/mol
InChI Key: CWLVXLLCTOYBPZ-UHFFFAOYSA-N
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Description

3-Amino-1-(3-methylpyridin-4-yl)propan-1-ol is an organic compound that belongs to the class of propanolamines It features a pyridine ring substituted with a methyl group and an amino alcohol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-methylpyridin-4-yl)propan-1-ol typically involves the reaction of pyridylmethyl bromide with propanolamine under controlled conditions. The reaction is usually carried out by heating the reactants, followed by purification through column chromatography if necessary .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-methylpyridin-4-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

3-Amino-1-(3-methylpyridin-4-yl)propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-methylpyridin-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-methylpyridin-4-yl)propan-1-amine
  • 3-(2-methylpyridin-4-yl)propan-1-ol
  • 1-amino-3-(4-methylpiperidin-1-yl)propan-2-ol

Uniqueness

3-Amino-1-(3-methylpyridin-4-yl)propan-1-ol is unique due to its specific substitution pattern on the pyridine ring and the presence of both amino and hydroxyl functional groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-amino-1-(3-methylpyridin-4-yl)propan-1-ol

InChI

InChI=1S/C9H14N2O/c1-7-6-11-5-3-8(7)9(12)2-4-10/h3,5-6,9,12H,2,4,10H2,1H3

InChI Key

CWLVXLLCTOYBPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C(CCN)O

Origin of Product

United States

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